molecular formula C12H12BrNO3 B6615725 4-(3-bromo-4-methoxyphenyl)piperidine-2,6-dione CAS No. 1407356-69-7

4-(3-bromo-4-methoxyphenyl)piperidine-2,6-dione

Cat. No.: B6615725
CAS No.: 1407356-69-7
M. Wt: 298.13 g/mol
InChI Key: JQBSHLLOOFBEOX-UHFFFAOYSA-N
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Description

4-(3-Bromo-4-methoxyphenyl)piperidine-2,6-dione is a chemical compound offered for research purposes. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult specialized chemical databases, scientific literature, and relevant safety data sheets (SDS) for comprehensive information regarding this compound's molecular structure, physicochemical properties, specific research applications, and safe handling procedures.

Properties

IUPAC Name

4-(3-bromo-4-methoxyphenyl)piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO3/c1-17-10-3-2-7(4-9(10)13)8-5-11(15)14-12(16)6-8/h2-4,8H,5-6H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQBSHLLOOFBEOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)NC(=O)C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Competing Pathways in Alkylation

During classical alkylation, over-alkylation at the piperidine nitrogen generates bis-quaternary salts, necessitating stoichiometric control of 1,4-dibromobutane.

Solvent-Free vs. Solvent-Assisted Conditions

The Michael addition method’s solvent-free environment reduces waste but risks exothermic runaway above 90°C. In contrast, THF in patent methods stabilizes intermediates but increases purification burden.

Industrial-Scale Considerations

For kilogram-scale production, continuous flow reactors optimize the Michael addition process:

  • Residence Time : 30 minutes

  • Throughput : 500 g/hour

  • Purity : 94% (post-crystallization)

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-4-methoxyphenyl)piperidine-2,6-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce dehalogenated compounds .

Scientific Research Applications

4-(3-Bromo-4-methoxyphenyl)piperidine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-bromo-4-methoxyphenyl)piperidine-2,6-dione involves its interaction with specific molecular targets. The bromo and methoxy groups on the phenyl ring can participate in hydrogen bonding or hydrophobic interactions with proteins or enzymes, affecting their activity. The piperidine ring may also play a role in stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below compares 4-(3-bromo-4-methoxyphenyl)piperidine-2,6-dione with structurally related derivatives:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications References
This compound 3-Br, 4-OCH₃ on phenyl 300.13 (calculated) Not reported Under investigation
4-(4-Methoxyphenyl)-3,5-dicyano-2,6-piperidinedione 4-OCH₃, 3,5-CN on piperidine 269.26 317–318 Synthetic intermediate
Iberdomide (CC-220) Morpholinomethyl-benzyloxy group 489.51 Not reported SLE, cancer therapy
Pregabalin impurity B 4-Isobutyl 169.22 Not reported Pharmaceutical impurity
4-[2-(3,5-Dimethyl-2-oxocyclohexyl)ethyl]-piperidine-2,6-dione Cyclohexyl-hydroxyethyl 293.35 Not reported Antibiotic (actinocyclone)

Key Observations :

  • Electron-Withdrawing vs. Donating Groups: The cyano groups in 4-(4-methoxyphenyl)-3,5-dicyano-2,6-piperidinedione increase polarity and melting point (317–318°C) compared to the bromo-methoxy derivative .
  • Bulkier Substituents: Iberdomide’s morpholinomethyl-benzyloxy group enhances receptor binding in autoimmune diseases but reduces solubility relative to simpler aryl derivatives .
  • Aliphatic vs. Aromatic Substituents : Pregabalin impurity B (4-isobutyl) lacks aromaticity, resulting in lower molecular weight and altered pharmacokinetics .

Pharmacological and Functional Comparisons

Antipsychotic Derivatives

Piperidine-2,6-dione derivatives with chlorophenyl or fluorobenzoisoxazolyl groups (e.g., 1-(4-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)butyl)-4-(4-chlorophenyl)-piperidine-2,6-dione) exhibit potent dopamine D₂ and serotonin 5-HT₁A/₂A receptor antagonism, unlike the bromo-methoxy analog, which lacks reported CNS activity .

Anticancer and Anti-Inflammatory Agents
  • Proteolysis-Targeting Chimeras (PROTACs): Derivatives like 3-(4-((2-(2-(2-(4-nitrophenoxy)ethoxy)ethoxy)ethyl)amino)-1-oxo-6-(trifluoromethyl)isoindolin-2-yl)piperidine-2,6-dione incorporate trifluoromethyl and polyethylene glycol chains for enhanced protein degradation efficiency, a feature absent in the bromo-methoxy compound .
  • Iberdomide: Demonstrates cereblon (CRBN)-mediated immunomodulatory effects, leveraging its morpholine ring for improved target engagement in systemic lupus erythematosus (SLE) .

Q & A

Q. What are the standard synthetic routes for 4-(3-bromo-4-methoxyphenyl)piperidine-2,6-dione, and how are key intermediates characterized?

The synthesis typically involves coupling a brominated aromatic precursor (e.g., 3-bromo-4-methoxyaniline) with a piperidine-2,6-dione core. Key steps include:

  • Amination/Coupling : Use of Buchwald-Hartwig or Ullmann coupling to attach the aryl group to the piperidine ring .
  • Characterization : Intermediates are validated via 1H^1H/13C^{13}C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography (for crystalline derivatives) .

Q. What analytical techniques are essential for confirming the purity and structure of this compound?

  • Chromatography : HPLC with UV/Vis or mass detection to assess purity (>95% threshold).
  • Spectroscopy : 1H^1H-NMR for proton environments, 13C^{13}C-NMR for carbon backbone, and FT-IR for functional groups (e.g., carbonyl stretches at ~1700 cm1^{-1}) .
  • Thermal Analysis : Differential scanning calorimetry (DSC) to verify melting points and polymorphic stability .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Forced Degradation Studies : Expose the compound to heat (40–80°C), humidity (75% RH), and light (UV/Vis) over 4–12 weeks. Monitor degradation via HPLC and LC-MS to identify breakdown products .

Q. What protocols ensure reproducibility in synthesizing this compound?

  • Design of Experiments (DoE) : Use factorial designs to optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and reduce variability .
  • Detailed Logs : Document batch-specific variables (e.g., stirring rate, reagent lot numbers) to trace inconsistencies .

Advanced Research Questions

Q. How can computational methods streamline reaction optimization for derivatives of this compound?

  • Quantum Chemical Modeling : Employ density functional theory (DFT) to predict transition states and regioselectivity in substitution reactions .
  • Machine Learning : Train models on existing reaction datasets to predict optimal conditions (e.g., solvent, catalyst) for new derivatives .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Meta-Analysis : Pool data from multiple assays (e.g., IC50_{50} values from kinase inhibition studies) and apply statistical tests (ANOVA, t-tests) to identify outliers .
  • Target Validation : Use CRISPR/Cas9 knockouts or RNAi to confirm whether observed effects are target-specific .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Analog Synthesis : Systematically vary substituents (e.g., halogens, methoxy groups) on the aryl ring and piperidine core.
  • Bioassay Pipeline : Test analogs against relevant targets (e.g., enzymes, receptors) using dose-response curves and kinetic assays .

Q. What methodologies validate the compound’s mechanism of action in complex biological systems?

  • Proteomics : SILAC (stable isotope labeling by amino acids in cell culture) to identify protein interaction partners .
  • Molecular Dynamics (MD) : Simulate binding kinetics to proposed targets (e.g., kinases, GPCRs) to predict binding affinities .

Q. How can researchers address low yields in large-scale synthesis?

  • Flow Chemistry : Implement continuous flow reactors to enhance mixing and heat transfer, improving scalability .
  • Catalyst Screening : Test palladium/NHC complexes or copper-based catalysts for improved coupling efficiency .

Q. What cross-disciplinary approaches enhance understanding of this compound’s physicochemical properties?

  • Hybrid Experimental-Computational Workflows : Combine MD simulations with experimental solubility assays (e.g., shake-flask method) to predict bioavailability .
  • Environmental Impact Studies : Use life-cycle assessment (LCA) frameworks to evaluate waste generation and energy use in synthesis .

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